3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
CAS No.: 1072125-53-1
Cat. No.: VC0029339
Molecular Formula: C13H10N2O7S
Molecular Weight: 343.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072125-53-1 |
|---|---|
| Molecular Formula | C13H10N2O7S |
| Molecular Weight | 343.321 |
| IUPAC Name | 3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D |
| Standard InChI Key | NXJUSSNAIUIVKY-RALIUCGRSA-N |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, also known by its IUPAC name 3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid, is a deuterated analog of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid. This compound is uniquely identified by its CAS registry number 1072125-53-1, distinguishing it from related compounds such as its non-deuterated parent compound (CAS: 28328-53-2) and other derivatives .
Basic Chemical Properties
The chemical and physical properties of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1072125-53-1 |
| Molecular Formula | C₁₃H₅D₅N₂O₇S |
| Molecular Weight | 343.3 g/mol |
| IUPAC Name | 3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D |
| Origin | Primarily manufactured in India |
The compound features a phenoxy group with five deuterium atoms (D5) replacing the ordinary hydrogen atoms, while maintaining the core structure of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid .
Structural Features
The structure of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 contains several key functional groups:
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A benzoic acid moiety (carboxylic acid group)
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A nitro group at position 3
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A phenoxy-d5 group at position 4, where all five hydrogen atoms are replaced with deuterium
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A sulfamoyl group (SO₂NH₂) at position 5
This combination of functional groups, particularly the deuterated phenoxy moiety, gives the compound its specific utility in analytical chemistry and pharmaceutical research .
Applications in Pharmaceutical Research
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 has established applications primarily in the pharmaceutical industry, particularly in relation to Bumetanide research and development.
Analytical Applications
Synthesis and Related Compounds
The synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is a specialized process involving deuteration of the phenoxy group in the parent molecule.
Related Compounds
Several structurally related compounds are worth noting:
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3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (CAS: 28328-53-2) - The non-deuterated parent compound
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Desbutyl Bumetanide-d5 (CAS: 1072125-54-2) - Another deuterated compound related to Bumetanide with the molecular formula C₁₃H₇D₅N₂O₅S and molecular weight 313.34
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3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid-d5 - Also known as d5-3-amino-4-phenoxy-5-sulfamoyl-benzoic acid
These compounds form part of a family of substances used in pharmaceutical research, particularly in relation to Bumetanide and its metabolites or synthetic intermediates .
Analytical Characterization
Proper characterization of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is essential for its application in pharmaceutical research and quality control.
Physical Properties
Based on information about the non-deuterated parent compound, we can infer some likely physical properties of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5:
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Appearance: Likely a light brown to yellow solid
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Solubility: Slightly soluble in DMSO and methanol
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Storage requirements: Refrigeration recommended for stability
The compound would be expected to have similar physical properties to the non-deuterated version, with some slight modifications due to the isotopic substitution .
Research Significance and Future Perspectives
The significance of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 extends beyond its immediate applications in pharmaceutical quality control.
Current Research Applications
The compound's primary research significance lies in:
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Serving as a reference standard for pharmaceutical development
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Enabling precise quantification in mass spectrometric analyses
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Supporting regulatory compliance in the production of Bumetanide
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Contributing to analytical method development for drug quality assessment
Future Research Directions
Potential future research directions involving this compound may include:
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Development of improved analytical methods for Bumetanide and related compounds
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Investigation of metabolic pathways using deuterium-labeled compounds as tracers
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Exploration of structure-activity relationships in similar chemical structures
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Advancement of synthetic methodologies for deuterated pharmaceutical compounds
As analytical techniques continue to evolve, particularly in areas like mass spectrometry and NMR spectroscopy, the utility of deuterated standards like 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is likely to increase, especially in contexts requiring high precision and reliability.
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